molecular formula C15H14O3 B3045247 4-(2-Phenoxyethoxy)benzaldehyde CAS No. 103660-61-3

4-(2-Phenoxyethoxy)benzaldehyde

Cat. No.: B3045247
CAS No.: 103660-61-3
M. Wt: 242.27 g/mol
InChI Key: PFZXOUAOLHEJAQ-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-phenoxyethoxy group

Mechanism of Action

Target of Action

The primary targets of 4-(2-Phenoxyethoxy)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, leading to effective control of fungal pathogens . The compound’s antifungal activity is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring .

Mode of Action

This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems . The compound’s antifungal activity is through disruption of cellular antioxidation .

Biochemical Pathways

The affected pathways involve the oxidative stress-response pathway of fungi . The compound’s action results in the disruption of these pathways, leading to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Pharmacokinetics

A related compound, benzaldehyde, has been shown to elevate the cumulative quantity of passively diffused drugs with high hydrophilicity . This suggests that this compound may have similar properties, potentially enhancing membrane permeability and thus impacting bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cellular antioxidation systems and destabilization of cellular redox homeostasis . This leads to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenoxyethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+2-PhenoxyethanolK2CO3,DMFThis compound\text{4-Hydroxybenzaldehyde} + \text{2-Phenoxyethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzaldehyde+2-PhenoxyethanolK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(2-Phenoxyethoxy)benzoic acid.

    Reduction: 4-(2-Phenoxyethoxy)benzyl alcohol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

4-(2-Phenoxyethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the phenoxyethoxy group, making it less lipophilic.

    2-Phenoxyethanol: Does not have the aldehyde functionality, limiting its reactivity in certain reactions.

    4-(2-Methoxyethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group, which can affect its reactivity and interactions.

Uniqueness

4-(2-Phenoxyethoxy)benzaldehyde is unique due to the presence of both the aldehyde group and the phenoxyethoxy group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(2-phenoxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-12-13-6-8-15(9-7-13)18-11-10-17-14-4-2-1-3-5-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZXOUAOLHEJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541897
Record name 4-(2-Phenoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103660-61-3
Record name 4-(2-Phenoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.19 g of 4-hydroxybenzaldehyde were dissolved in 30 ml of DMF, and 0.41 g of 60% NaH were further added to the resultant solution while cooling it with ice. The solution was then stirred for 1 hour after elevating the temperature of the solution up to room temperature. The solution was again cooled with ice, then added with 2.0 g of 2-phenoxyethyl-methane sulfonate, and stirred for 1 hour at room temperature and subsequently for a night at 50-60° C. The solution reacted was poured into ice-water and extracted with ethyl acetate, then the organic layer resulted was dried with anhydrous magnesium sulfate. The solvent used was then removed by distillation under reduced pressure, and the residue obtained was washed with a mixture of ether and hexane, thereby affording 1.45 g of 4-(2-phenoxyethyloxy)benzaldehyde.
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1.19 g
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30 mL
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0.41 g
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2-phenoxyethyl-methane sulfonate
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.